12-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
Description
The compound 12-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0³⁷]dodeca-3(7),8-dien-2-one is a tricyclic heterocyclic molecule featuring a 10-thia-1,8-diazatricyclo[7.3.0.0³⁷]dodeca-3(7),8-dien-2-one core. Key structural elements include:
- A piperazine moiety substituted with a 4-methoxyphenyl group at the 1-position.
- An oxoethyl linker bridging the piperazine and tricyclic core.
- A sulfur atom (thia) and two nitrogen atoms (diaza) within the fused tricyclic system.
Properties
IUPAC Name |
12-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-17-7-5-15(6-8-17)24-9-11-25(12-10-24)20(27)13-16-14-30-22-23-19-4-2-3-18(19)21(28)26(16)22/h5-8,16H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNMLIKFYBYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of **12-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.
Biological Activity
The compound 12-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring , a thiazole ring , and an oxime functional group , contributing to its diverse interactions within biological systems. The molecular formula is with a molecular weight of approximately 460.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Interaction : The piperazine moiety is known for its affinity towards neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This interaction may modulate neurotransmitter release and influence mood and behavior.
- Enzyme Inhibition : The thiazole component may exhibit inhibitory effects on certain enzymes, potentially altering metabolic pathways involved in disease processes.
Antidepressant Activity
Research indicates that compounds similar to this compound demonstrate antidepressant-like effects in animal models. For instance, studies have shown that modifications in the piperazine structure can enhance the binding affinity for serotonin receptors, leading to increased serotonin levels in the brain .
Anti-Ischaemic Effects
A related study investigated the anti-ischaemic properties of piperazine derivatives in a mouse model subjected to bilateral common carotid artery occlusion. The results indicated that these compounds could significantly reduce ischemic damage by improving cerebral blood flow through modulation of vascular tone .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility and receptor affinity compared to halogenated or alkylated analogues (e.g., 2,5-dimethylphenyl in ).
- Core Modifications: Replacement of the tricyclic thia-diaza core with spirodecane-dione or phenothiazine alters steric and electronic properties, impacting target selectivity.
Computational Similarity Analysis
- Tanimoto Coefficients : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows >70% similarity to other 4-arylpiperazine derivatives, suggesting overlapping bioactivity profiles .
- Molecular Networking : Cosine scores from MS/MS fragmentation patterns () could cluster the target with tricyclic piperazine derivatives, aiding dereplication .
Pharmacokinetic and Physicochemical Properties
Key Findings :
- The 4-methoxyphenyl group improves aqueous solubility compared to nonpolar substituents (e.g., phenyl in Compound 13) .
- Longer linkers (e.g., oxobutyl in ) may increase metabolic stability but reduce blood-brain barrier penetration.
Bioactivity Correlations
- Receptor Targeting: The 4-methoxyphenylpiperazine moiety is associated with serotonin (5-HT₁A) and dopamine (D₂) receptor modulation, as seen in phenothiazine derivatives .
- Structural-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
